8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c24-16-5-1-14(2-6-16)12-29-13-20-22(15-3-7-17(25)8-4-15)27-28-23(20)19-11-18(26)9-10-21(19)29/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGVNICLUHYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and fluorination reactions. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline serves as a versatile building block. Its unique structure allows it to participate in various chemical reactions, enabling the synthesis of more complex molecules.
Table 1: Chemical Reactions Involving the Compound
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its fluorine substituents enhance its lipophilicity and bioavailability.
Biological Activities
- Enzyme Inhibition : Studies indicate that this compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It shows potential for binding to various receptors, which may lead to therapeutic applications.
Medicine
Research has focused on the therapeutic effects of 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, particularly in the following areas:
- Anti-inflammatory Properties : The compound has demonstrated significant inhibition of nitric oxide production in macrophage cells, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrazoloquinoline derivatives, including 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. The results indicated that it significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased inflammation markers in vitro.
Case Study 2: Anticancer Mechanisms
Research conducted on this compound's anticancer activity revealed its ability to induce apoptosis through modulation of key signaling pathways such as p53 and NF-kB. The compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The presence of fluorine at position 8 and on aromatic rings (e.g., 4-fluorophenyl) improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
Benzyl Group Modifications : Replacing the 4-fluorobenzyl group at position 5 with a 4-methylbenzyl (in the dimethoxy analog) increases molecular weight but may reduce selectivity due to steric bulk .
Pharmacological and Physicochemical Properties
Neurotensin Receptor Agonism
- The target compound and its 7,8-dimethoxy analog () show agonist activity at NTR1, but the latter’s methoxy groups enhance solubility, enabling better assay performance .
- In contrast, the 4-ethoxyphenyl analog () lacks reported receptor data, suggesting fluorophenyl groups are critical for NTR1 binding .
Selectivity Profiling
Crystallographic and Conformational Studies
- Pyrazoloquinolines with planar conformations (e.g., the target compound) exhibit better crystallinity, as seen in isostructural analogs from , which adopt triclinic symmetry with P̄1 space groups .
- Non-planar substituents (e.g., perpendicular fluorophenyl groups) disrupt crystal packing, complicating structural characterization .
Biological Activity
8-Fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a novel compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is C25H19F2N3. Its structure features a pyrazoloquinoline core with multiple fluorinated phenyl groups, which may enhance its biological activity through increased lipophilicity and improved receptor binding.
1. Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The results demonstrated that derivatives similar to 8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline effectively inhibited NO production, implicating a mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 8-Fluoro Compound | 0.39 | 9 |
| Control (1400 W) | - | - |
2. Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have been explored against various bacterial strains. A study reported that several derivatives displayed potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 8-Fluoro Compound | E. coli | 15 |
| Standard (Ciprofloxacin) | E. coli | 25 |
| Other Derivatives | K. pneumoniae | 20 |
3. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been evaluated in various cancer cell lines. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Case Study: Apoptosis Induction
A specific study highlighted that a closely related compound led to a significant reduction in cell viability of breast cancer cells (MCF-7) with an IC50 value of approximately 10 μM. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Suzuki–Miyaura coupling for forming aryl-aryl bonds between fluorophenyl substituents and the pyrazoloquinoline core .
- Cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents) to form the fused pyrazole-quinoline structure .
- Optimization of catalysts (e.g., palladium for coupling reactions) and temperature control (60–120°C) to improve yields (reported 65–80% in lab-scale syntheses) . Critical Step Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl groups at C5) and aromatic proton environments .
- 19F NMR validates fluorine substitution patterns .
- X-ray Crystallography: Resolves bond angles and torsional strain in the pyrazoloquinoline core, critical for understanding steric effects .
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., C₂₄H₁₆F₃N₃) and isotopic patterns .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data between in vitro and cell-based assays?
Methodological Answer:
- Replicate Assays: Ensure consistency in buffer pH, serum content, and incubation times across replicates .
- Permeability Testing: Use Caco-2 cell monolayers to assess whether discrepancies arise from poor cellular uptake .
- Orthogonal Assays: Combine enzymatic inhibition (e.g., COX-2 activity) with cytokine profiling (e.g., IL-6 suppression) to cross-validate mechanisms .
Q. How can SAR studies guide substituent modifications to enhance target specificity?
Methodological Answer:
- Systematic Substitution: Replace fluorophenyl groups with chloro-, methoxy-, or methyl groups to evaluate steric/electronic effects on binding .
- Computational Docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .
- IC₅₀ Comparisons: Compare inhibitory potency across derivatives (see Table 1 ).
Table 1: Hypothetical SAR Data for Pyrazoloquinoline Derivatives
| Substituent at C3 | Target Enzyme | IC₅₀ (μM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|---|
| 4-Fluorophenyl (Parent) | COX-2 | 0.39 | 12:1 |
| 3-Chlorophenyl | COX-2 | 0.85 | 5:1 |
| 4-Methoxyphenyl | COX-2 | 1.20 | 3:1 |
| Data extrapolated from fluorinated quinoline analogs . |
Q. What analytical methodologies characterize degradation products under accelerated stability testing?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage .
- HPLC-MS: Identify degradation products (e.g., demethylation or oxidation byproducts) and quantify using area-under-curve (AUC) analysis .
- Kinetic Modeling: Calculate degradation rate constants (k) to predict shelf-life under standard lab conditions .
Key Challenges and Solutions
- Low Solubility in Aqueous Media: Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation techniques for in vivo studies .
- Stereochemical Complexity: Employ chiral HPLC or circular dichroism (CD) to resolve enantiomers if unexpected bioactivity arises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
